Dihydrotamoxifen
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109640-20-2 |
|---|---|
Molecular Formula |
C26H31NO |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[4-[(1R,2R)-1,2-diphenylbutyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3/t25-,26+/m0/s1 |
InChI Key |
YUFAHBUWIVNVNJ-IZZNHLLZSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
Other CAS No. |
109640-20-2 |
Synonyms |
1-(4-(2-(dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane dihydrotamoxifen |
Origin of Product |
United States |
Synthetic Methodologies for Dihydrotamoxifen and Its Analogues
Catalytic Hydrogenation Approaches in Dihydrotamoxifen Synthesis
Catalytic hydrogenation is a key method for synthesizing this compound, typically involving the addition of hydrogen to the double bond of tamoxifen (B1202) or its precursors. This process often utilizes metal catalysts such as palladium, platinum, or nickel, which facilitate the dissociation of hydrogen molecules and their addition to unsaturated bonds. chemistrytalk.orglibretexts.org
Diastereoisomeric dihydrotamoxifens can be prepared through the catalytic transfer hydrogenation of (Z)- and (E)-tamoxifen. nih.gov Catalytic transfer hydrogenation uses a hydrogen source other than molecular hydrogen, such as isopropanol (B130326) or formic acid, in the presence of a catalyst, often a transition metal complex. wikipedia.org This method allows for the reduction of the alkene double bond in tamoxifen, leading to the formation of diastereomeric this compound products. nih.gov
The synthesis of enantiomerically pure this compound involves asymmetric synthesis techniques, often employing chiral catalysts. nobelprize.orgyork.ac.uk One approach involves the preparation of individual enantiomers from resolved precursors, such as the resolved enantiomers of 2-phenylbutanoic acid. nih.gov Catalytic asymmetric hydrogenation, which utilizes chiral transition metal catalysts, is a powerful method for producing single enantiomers of chiral molecules. nobelprize.orgyork.ac.ukharvard.edu While general principles of asymmetric hydrogenation using catalysts like BINAP-Ru complexes are well-established for various substrates, specific details for the direct asymmetric hydrogenation of tamoxifen to enantiopure this compound are less commonly detailed in the provided search results. nobelprize.orgharvard.eduharvard.edu However, the preparation of enantiomers from resolved precursors followed by subsequent reactions, including reductions, is a documented strategy. nih.gov
Diastereoisomeric this compound Preparation
Synthesis of this compound Derivatives and Precursors
The synthesis of this compound derivatives, such as hydroxylated forms, and the preparation of key precursors involve specific reaction conditions and reagents.
4-Hydroxy this compound derivatives can be synthesized from hydrogenated precursors of (Z)- and (E)-4-hydroxytamoxifen. nih.gov This suggests that the hydroxylation step may occur before or after the reduction of the alkene double bond. Synthesis of 4-hydroxy substituted compounds often involves specific strategies for introducing the hydroxyl group onto the aromatic ring, potentially utilizing methodologies related to the synthesis of other 4-hydroxy chalcones or similar structures. scielo.org.boscitepress.org
Lithium-ammonia reduction is a key reaction step in the synthesis of certain this compound enantiomers. nih.gov This method, also known as Birch reduction when applied to aromatic rings, typically involves the use of lithium metal in liquid ammonia, often with a proton source. researchgate.netgatech.edudrexel.edu In the context of this compound synthesis, this reduction is utilized to generate the triphenylbutane framework from a precursor alcohol, specifically 1-(4-methoxyphenyl)-1,2-diphenyl-1-butanol. nih.gov This reductive step is crucial for establishing the saturated backbone of this compound.
Molecular Pharmacology and Receptor Interaction Studies of Dihydrotamoxifen
Estrogen Receptor Binding Dynamics of Dihydrotamoxifen
The binding of this compound to estrogen receptors involves specific molecular interactions and is influenced by the compound's structure and conformation.
Relative Binding Affinity (RBA) Assessments for this compound
Relative binding affinity (RBA) is a measure used to compare the binding strength of a compound to a receptor relative to a reference ligand, often the natural hormone estradiol (B170435). Studies have assessed the RBA of this compound and its related compounds to estrogen receptors. The relative binding affinities of diastereoisomeric dihydrotamoxifens to estrogen receptors have been found to be consistent with their assigned conformations. nih.gov For comparison, N-desmethyltamoxifen, a major metabolite of tamoxifen (B1202), had an affinity for the estrogen receptor of 2.4% relative to estradiol, while tamoxifen, endoxifen (B1662132), and afimoxifene (4-hydroxytamoxifen) had relative binding affinities of 2.8%, 181%, and 181%, respectively. wikipedia.org
Here is a table summarizing some relative binding affinity data for related compounds:
| Compound | Relative Binding Affinity (vs Estradiol) | PubChem CID |
| Estradiol | 100% (Reference) | 5759 |
| N-Desmethyltamoxifen | 2.4% | 6378383 |
| Tamoxifen | 2.8% | 2733526 |
| Endoxifen | 181% | 6439936 |
| Afimoxifene | 181% | 108090 |
| This compound | Consistent with conformation nih.gov | 4369566 |
Conformational Considerations in this compound-Receptor Binding
The conformation of a ligand plays a crucial role in its ability to bind to a receptor and elicit a response. This compound exists as diastereoisomers, which were prepared by catalytic transfer hydrogenation of (Z)- and (E)-tamoxifen. nih.gov NMR spectrometry studies have shown that these diastereoisomers exist in preferred conformations with hydrogen atoms in an antiperiplanar relationship. nih.gov The relative binding affinities of these compounds to estrogen receptors are consistent with these assigned conformations. nih.gov
Ligand-Receptor Complex Characterization of this compound Interactions
Characterizing the ligand-receptor complex provides insights into the specific interactions between this compound and the estrogen receptor. This involves understanding how the molecule fits into the binding pocket and the resulting structural changes in the receptor. While detailed structural characterization specifically of the this compound-ER complex was not extensively detailed in the search results, studies on related compounds like 4-hydroxytamoxifen (B85900) bound to ERα have been performed using techniques like X-ray crystallography. mdpi.comrcsb.org These studies reveal how ligands interact with the ligand-binding domain (LBD) of the receptor, influencing the conformation of key regions like Helix 12, which is critical for coactivator binding and transcriptional activity. mdpi.comrcsb.org The binding of ligands to receptors typically involves a variety of chemical interactions, including Van der Waals forces, hydrophobic interactions, and hydrogen bonds. derangedphysiology.com The "induced fit" theory describes how both the ligand and receptor can change shape upon initial interaction to achieve a stronger binding. derangedphysiology.com
Molecular Mechanisms of this compound Action at the Receptor Level
The molecular mechanisms by which this compound exerts its effects at the receptor level are intrinsically linked to its interaction with estrogen receptors. As a compound related to tamoxifen, it is expected to influence ER-mediated signaling pathways. Estrogen receptors, upon ligand binding, undergo conformational changes that lead to dimerization and interaction with specific DNA sequences (estrogen response elements or EREs) to modulate gene expression (genomic pathway). bmbreports.org They can also participate in non-genomic signaling pathways. bmbreports.org The specific action of a ligand (agonist, antagonist, or selective modulator) depends on how the ligand-bound receptor complex influences these downstream events, including the recruitment of coactivators or corepressors. aneskey.com Given that this compound is investigated as a potential antiestrogen (B12405530) nih.gov, its mechanism likely involves interfering with the ability of estrogen to activate ER-mediated signaling, possibly by stabilizing an inactive receptor conformation or competing for the estrogen binding site.
Cellular and in Vitro Studies of Dihydrotamoxifen
Cell Line Models in Dihydrotamoxifen Research
Cell line models are fundamental tools in this compound research, allowing for reproducible experiments to assess its cellular effects.
The MCF-7 human breast cancer cell line is a widely used model in estrogen receptor-positive (ER+) breast cancer research due to its expression of estrogen receptors and its responsiveness to estrogen and antiestrogens. Studies involving this compound and its derivatives have frequently utilized MCF-7 cells to investigate their interaction with estrogen receptors and their impact on cell growth. For instance, investigations into diastereoisomeric dihydrotamoxifens and their 4-hydroxy derivatives have been conducted using the MCF-7 cell line. nih.gov These studies have provided insights into the relative binding affinities of these compounds to estrogen receptors and their subsequent effects on cellular proliferation. nih.gov
While MCF-7 cells are a primary model, research on tamoxifen (B1202) and its metabolites, structurally related to this compound, has extended to other cancer cell lines. This broader research landscape, while not always directly featuring this compound, informs the potential application of other cell lines for studying this compound's effects. Tamoxifen and its active metabolites like 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) have been studied in various cancer cell types, including colorectal cancer cells (e.g., DLD-1) and non-small cell lung cancer (NSCLC) cells, to understand their growth inhibitory effects and interactions with cellular pathways beyond estrogen receptors. researchgate.netresearchgate.net This suggests that other ER-positive or even certain ER-negative cancer cell lines could be relevant models for future this compound research to explore its potential broader anti-cancer activities.
MCF-7 Human Breast Cancer Cell Line Studies
Cellular Responses to this compound
The cellular responses to this compound are primarily mediated through its interaction with estrogen receptors, leading to varied effects on cell function.
This compound and its derivatives can exhibit both anti-estrogenic and estrogenic activities in cell culture, depending on the specific compound and experimental conditions. For example, a derivative analogous to (E)-4-hydroxytamoxifen demonstrated anti-estrogenic activity by antagonizing the growth-stimulating effect of estradiol (B170435) in MCF-7 cells. nih.gov Conversely, at a low concentration in the absence of estradiol, this same derivative stimulated MCF-7 cell growth, indicating an estrogenic influence. nih.gov These findings highlight the mixed agonist-antagonist properties that can be associated with this compound derivatives, similar to other SERMs.
A significant focus of in vitro studies is the impact of this compound on cellular proliferation and its ability to inhibit cancer cell growth. Research in MCF-7 cells has shown that certain 4-hydroxy derivatives of this compound possess growth-inhibitory activity. nih.gov The extent of this inhibition can be comparable to that of known active metabolites like 4-hydroxytamoxifen at certain concentrations. nih.gov However, increasing the concentration of some this compound derivatives beyond a certain point did not always lead to significantly improved growth inhibition in these studies, suggesting potential complexities in their dose-response relationships in vitro. nih.gov
Anti-estrogenic and Estrogenic Activities in Cell Culture
Advanced In Vitro Cell Culture Systems for this compound Studies
Based on the available search results, no specific research findings or detailed information regarding the chemical compound "this compound" in the context of Three-Dimensional (3D) Cell Culture Models or Emerging Microphysiological Systems (e.g., Organ-on-Chip) were found.
The search results provided general information about the application and advantages of 3D cell culture models and microphysiological systems in drug discovery, disease modeling, and toxicity testing, highlighting their ability to better mimic in vivo conditions compared to traditional 2D cell cultures. frontiersin.orgxiahepublishing.comnih.govfrontiersin.orgnih.govnih.govnih.govrsc.orgnih.govresearchgate.net These advanced in vitro systems are used to study various compounds and diseases, but specific studies involving this compound in these models were not present in the search results.
One search result listed "3,4-dihydrotamoxifen" as a synonym for Chlorotoxin I-131, a neurotoxin, which is distinct from compounds related to Tamoxifen. nih.gov Tamoxifen itself, a related anti-estrogen, was mentioned in another result. ctdbase.org
Therefore, it is not possible to generate a detailed article focusing solely on this compound within the specified outline sections based on the current search results.
Metabolic Pathways and Biotransformation of Dihydrotamoxifen
In Vitro Metabolic Stability Assays of Dihydrotamoxifen
In vitro metabolic stability assays are crucial for predicting how a compound will be metabolized in vivo. These assays typically employ biological matrices such as liver microsomes and hepatocytes to simulate hepatic metabolism. evotec.com
Liver Microsome Models
Liver microsomes, which contain cytochrome P450 (CYP) enzymes, are frequently used to assess Phase I metabolic stability. Studies investigating the electrochemical behavior of tamoxifen (B1202) and its analogues, including this compound, have been conducted to understand their oxidative processes. These studies suggest that the oxidative processes are primarily related to the substituted aromatic nucleus and the tertiary amine group within the molecule. researchgate.netup.ptup.ptresearchgate.net While specific detailed data on this compound's metabolic stability in liver microsomes were not extensively found, the general principles of oxidative metabolism observed for tamoxifen and its analogues are likely relevant.
Hepatocyte Suspension and Plated Models
Hepatocytes, representing intact liver cells, offer a more comprehensive model for studying both Phase I and Phase II metabolism. They contain the full complement of metabolic enzymes and cofactors. Research on tamoxifen metabolism using rat hepatocytes has identified various metabolites, including those resulting from N-oxidation and hydroxylation. nih.gov The rate of N-oxidation was found to be favored by a high concentration of oxygen during in vitro metabolism in hepatocytes. nih.gov Although direct studies specifically on this compound metabolism in hepatocyte models were not prominently found, hepatocytes would be the preferred system for a complete understanding of its biotransformation, including potential Phase II conjugations.
Enzyme Activity Profiling (e.g., Cytochrome P450 Enzymes) in this compound Metabolism
Cytochrome P450 (CYP) enzymes are the primary enzymes involved in the Phase I metabolism of many drugs, including tamoxifen. CYP3A4 and CYP2D6 are particularly important in the biotransformation of tamoxifen, leading to the formation of active metabolites like endoxifen (B1662132) and 4-hydroxytamoxifen (B85900). nih.gov While the specific CYP enzymes involved in this compound metabolism are not explicitly detailed in the search results, by analogy to tamoxifen, it is plausible that CYP enzymes, particularly those in the CYP3A and CYP2D subfamilies, would play a role in its Phase I transformations. Electrochemical studies on this compound have aimed to clarify the oxidative processes influenced by the functional groups present in the molecule. researchgate.netup.ptup.pt
Identification of this compound Metabolites
Identifying the metabolites of this compound is essential for understanding its pharmacological activity and potential toxicity. Metabolite identification is typically performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Characterization of Phase I Metabolic Transformations
Phase I metabolic transformations of compounds like tamoxifen and its analogues often involve oxidation, reduction, and hydrolysis reactions. slideshare.net For tamoxifen, key Phase I metabolites include N-desmethyltamoxifen and 4-hydroxytamoxifen, formed primarily by CYP enzymes. nih.gov N-desmethyltamoxifen is a major metabolite of tamoxifen and is further metabolized to endoxifen. wikipedia.orgnih.gov 4-hydroxytamoxifen is another active metabolite. wikipedia.org Given the structural similarity, this compound is likely to undergo similar Phase I transformations, potentially yielding hydroxylated or demethylated products. Electrochemical studies have explored the oxidative behavior of this compound, providing insights into potential initial metabolic steps. researchgate.netup.ptup.pt
Elucidation of Phase II Metabolic Conjugations
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. longdom.orgnottingham.ac.uknih.gov These conjugation reactions, primarily catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion. longdom.orgnih.gov Tamoxifen metabolites, including 4-hydroxytamoxifen and endoxifen, are known to undergo glucuronidation and sulfation. nih.govnih.govnih.gov While specific data on the Phase II metabolism of this compound was not extensively found, it is highly probable that this compound and its Phase I metabolites would undergo similar conjugation reactions in vivo. Studies on tamoxifen metabolism in hepatocytes have demonstrated the formation of polar metabolites corresponding to conjugates with beta-glucuronidase. nih.gov
Inter-species Metabolic Comparisons in Preclinical Models
Understanding the biotransformation of a compound across various preclinical species (such as mice, rats, dogs, and monkeys) is fundamental for selecting appropriate animal models and interpreting preclinical study results. Differences in the expression and activity of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), can lead to significant variations in metabolic pathways and metabolite profiles between species.
While specific detailed research findings and comprehensive data tables focusing solely on the inter-species metabolic comparisons of this compound in preclinical models were not extensively found in the consulted sources, studies on the related compound, tamoxifen, highlight the potential for significant species-specific metabolic differences. For instance, research on tamoxifen metabolism has revealed quantitative differences in processes like alpha-hydroxylation between rats and humans, mediated by different CYP isoforms (CYP3A2 in rats and CYP3A4 in humans). Furthermore, the rate of glucuronidation of tamoxifen metabolites can also vary considerably between species. These findings underscore the importance of considering species-specific metabolism when evaluating related compounds like this compound.
General principles of drug metabolism indicate that variations in enzyme profiles across species can lead to differences in the rate and extent of various metabolic reactions, including oxidation, reduction, hydrolysis, and conjugation. These differences can impact the formation and clearance of metabolites, potentially leading to different exposure levels of the parent compound and its metabolites in various species. Consequently, the metabolic profile observed in a specific preclinical species may not directly translate to humans.
Mechanisms of Cellular Resistance to Dihydrotamoxifen and Analogues
Acquired Resistance Mechanisms
Acquired resistance develops in tumors that initially respond to tamoxifen (B1202) or its analogues but subsequently progress despite continued treatment. uthsc.eduwjarr.comoup.com This can involve alterations in drug handling, target modification, or changes in cellular signaling pathways.
Alterations in Drug Transport Proteins
Changes in the expression or function of drug transport proteins can significantly impact the intracellular concentration of dihydrotamoxifen and its analogues, contributing to acquired resistance. ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein/MDR1), ABCC1 (MRP1), and ABCC2 (MRP2), are known to mediate the efflux of various drugs, including tamoxifen and its metabolites. medscape.com Overexpression of these efflux pumps can lead to decreased intracellular accumulation of the drug, thereby reducing its effectiveness. medscape.comoaepublish.com While tamoxifen itself may not be transported by P-gp, it can interact with and inhibit this transporter, potentially affecting the transport of other cytotoxic drugs. nih.govnih.gov Altered expression of influx transporters, such as the reduced folate carrier (RFC1/SLC19A1), has also been implicated in resistance to other antimetabolites like methotrexate (B535133) by reducing drug uptake. oaepublish.comnih.govnih.gov
Target Enzyme Amplification or Mutation
Resistance can also arise from alterations in the target of the drug or enzymes involved in its action or metabolism. For tamoxifen, the primary target is the estrogen receptor (ER). Mutations in the ESR1 gene, encoding ER alpha, can lead to a constitutively active receptor that promotes ligand-independent growth, contributing to tamoxifen resistance. bioscientifica.combiomolther.orgaging-us.com While less frequent, such mutations can alter the receptor's conformation and its interaction with co-regulators, affecting the agonistic or antagonistic properties of tamoxifen and its analogues. uthsc.edubioscientifica.combiomolther.org Amplification or increased expression of enzymes involved in metabolic pathways that can bypass the drug's action or inactivate the drug may also play a role. For instance, alterations in enzymes involved in nucleotide synthesis have been linked to resistance to antimetabolites like methotrexate. oaepublish.comnih.gov
Defective Drug Polyglutamation
Polyglutamation is a process that is particularly relevant to antifolate drugs like methotrexate, where the addition of multiple glutamate (B1630785) residues is crucial for intracellular retention and enhanced binding to target enzymes. nih.govcuni.czthe-rheumatologist.org Defective polyglutamation, often due to decreased activity of folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH), can lead to reduced intracellular drug concentrations and decreased efficacy. nih.govnih.govcuni.cz While this compound is not an antifolate, this mechanism highlights how altered cellular metabolism and enzyme activity can contribute to drug resistance by affecting drug retention and activity. nih.gov
Intrinsic Resistance Factors
Intrinsic resistance refers to the lack of initial response to therapy. uthsc.eduwjarr.comoup.com This can be due to pre-existing characteristics of the tumor cells. A primary mechanism of intrinsic resistance to tamoxifen is the absence or low expression of the estrogen receptor alpha (ERα), the main target of tamoxifen and its analogues. bioscientifica.combiomolther.orgnih.govwaocp.com Tumors lacking sufficient ER expression are unlikely to respond to endocrine therapy. bioscientifica.combiomolther.orgnih.gov Other intrinsic factors can include pre-existing mutations in signaling pathways that bypass ER signaling or a tumor cell population that is inherently less dependent on estrogen for growth and survival. uthsc.eduwaocp.com Genetic polymorphisms in enzymes involved in drug metabolism, such as CYP2D6, which is important for converting tamoxifen to its active metabolites, can also influence intrinsic sensitivity. uthsc.edumedscape.comnih.gov
Signaling Pathway Modulation in this compound Resistance
Modulation of various intracellular signaling pathways plays a significant role in both acquired and intrinsic resistance to tamoxifen and its analogues. Cross-talk between ER signaling and growth factor receptor pathways, such as those involving EGFR and HER2, is a well-established mechanism. bioscientifica.commdpi.comnih.govfrontiersin.org Overexpression or activation of these receptor tyrosine kinases (RTKs) can activate downstream pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways, which can promote cell proliferation and survival, bypassing the inhibitory effects of tamoxifen. bioscientifica.commdpi.comnih.govfrontiersin.orgspandidos-publications.comfrontiersin.org Activation of the PI3K/AKT/mTOR pathway is a particularly important mechanism associated with acquired resistance to endocrine treatment. nih.govfrontiersin.orgspandidos-publications.comkarger.com Other pathways implicated in resistance include NF-κB signaling and the involvement of truncated ER isoforms like ERα36. mdpi.comnih.govfrontiersin.org Alterations in cell cycle regulators, such as cyclin D1 and c-Myc, often downstream of these activated pathways, also contribute to resistance by promoting uncontrolled cell division. nih.govoncotarget.com
A table summarizing key signaling pathways involved in tamoxifen resistance is provided below. While specifically focused on tamoxifen, these pathways are highly relevant to this compound resistance due to the analogous mechanisms of action and resistance development.
| Signaling Pathway | Key Components Involved | Role in Resistance |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR, PTEN | Promotes cell survival, proliferation, and inhibits apoptosis. Often activated by RTKs. mdpi.comnih.govfrontiersin.orgspandidos-publications.com |
| MAPK/ERK | EGFR, HER2, ERK1/2 | Promotes cell proliferation and can phosphorylate ER, affecting its activity. bioscientifica.commdpi.comfrontiersin.orgfrontiersin.org |
| NF-κB | NF-κB proteins | Involved in inflammation, survival, and can be activated by various stimuli. mdpi.comspandidos-publications.com |
| RTK Signaling (EGFR, HER2, IGF1R, FGFR) | Receptor Tyrosine Kinases and their ligands | Provide alternative growth signals that bypass ER inhibition. bioscientifica.commdpi.comnih.govfrontiersin.org |
| Cell Cycle Regulation | Cyclin D1, c-Myc, p21, p27 | Dysregulation leads to uncontrolled cell proliferation. nih.govnih.govoncotarget.com |
Note: This table is intended to be interactive, allowing users to click on pathway names or components for more detailed information.
Strategies to Overcome this compound Resistance in Cellular Models
Research in cellular models has explored various strategies to overcome resistance to tamoxifen and its analogues. These strategies often focus on targeting the identified resistance mechanisms. Combination therapies are a key approach, aiming to simultaneously inhibit ER signaling and bypass pathways. Targeting RTKs and their downstream signaling, such as the PI3K/AKT/mTOR pathway, has shown promise in preclinical models. bioscientifica.comfrontiersin.orgspandidos-publications.comamsj.org For example, inhibitors of PI3K or mTOR have been investigated in combination with endocrine therapy. amsj.org Inhibitors of other kinases like Src have also shown potential in restoring sensitivity in resistant cells. amsj.org
Strategies also include targeting cell cycle regulators, as their dysregulation is a hallmark of resistant cells. nih.govoncotarget.com Modulating the activity of co-regulators that interact with the ER can also influence sensitivity. uthsc.edu Furthermore, approaches aimed at restoring drug sensitivity by influencing drug transport or metabolism are being explored. medscape.comnih.gov For instance, inhibiting efflux transporters could increase intracellular drug concentrations. medscape.com Novel agents that can overcome specific resistance mechanisms, such as those targeting proteins involved in DNA mutation like APOBEC3B, which has been linked to tamoxifen resistance, are also under investigation. umn.eduonclive.com Studies using 3D cell culture models, which better mimic the in vivo tumor environment, are valuable for assessing the efficacy of these strategies. nih.gov
Signaling Pathway Modulation by Dihydrotamoxifen
Estrogen Receptor-Mediated Signaling Pathways
Dihydrotamoxifen interacts with estrogen receptors (ERs), which are key regulators of gene expression and cellular signaling in response to estrogen. nih.gov Studies have explored the relative binding affinities (RBA) of this compound diastereoisomers and enantiomers to estrogen receptors. nih.gov These investigations are consistent with the assigned conformations of the molecules and parallel data observed for derivatives of the nonsteroidal estrogen hexestrol. nih.gov
One derivative of this compound, analogous to (E)-4-hydroxytamoxifen, has demonstrated antiestrogenic activity. nih.gov This activity is evidenced by its ability to antagonize the growth-stimulating effects of estradiol (B170435) in certain cell lines, such as the MCF-7 human breast cancer cell line. nih.gov However, at lower concentrations and in the absence of estradiol, this derivative also exhibited an estrogenic influence, stimulating MCF-7 cell growth. nih.gov This highlights the complex nature of this compound's interaction with ERs, potentially exhibiting both antagonistic and agonistic properties depending on the specific isomer, concentration, and cellular context, similar to the parent compound tamoxifen (B1202), which acts as a SERM. nih.govchemsrc.com Tamoxifen itself is known to block estrogen action in some cells while activating it in others, including bone, liver, and uterine cells, through interaction with estrogen receptors alpha (ERα) and beta (ERβ). chemsrc.comidrblab.net
While tamoxifen and its metabolite 4-hydroxytamoxifen (B85900) have been shown to bind to and deactivate the estrogen-related receptor gamma (ERR gamma), specific data detailing this compound's interaction with ERR gamma were not prominently found in the examined literature. nih.gov
Interplay with Growth Factor Receptor Signaling
The interplay between this compound and growth factor receptor signaling pathways has not been extensively documented in the provided research abstracts focusing solely on this compound. However, given that this compound is a derivative of tamoxifen, and tamoxifen is known to interact with estrogen receptors which can cross-talk with growth factor signaling pathways, it is plausible that this compound may indirectly influence these pathways.
Estrogen receptor signaling can intersect with pathways activated by growth factors such as epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1). wikipedia.org Tamoxifen's effects have been studied in relation to growth factor receptor signaling, and the parent compound has been shown to activate the MAPK pathway, which can be downstream of growth factor receptors like EGFR. mdc-berlin.defrontiersin.orgwikipedia.org Further research specifically on this compound is needed to elucidate its direct or indirect impact on various growth factor receptor signaling cascades, such as those initiated by platelet-derived growth factor receptor (PDGFR) or fibroblast growth factor receptor (FGFR). ebi.ac.ukebi.ac.uk
This compound's Influence on Cellular Survival Pathways
Information specifically detailing this compound's influence on cellular survival pathways is limited in the provided search results. However, the broader context of tamoxifen research, from which this compound is derived, suggests potential indirect involvement.
Cellular survival is regulated by a complex network of signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. wikipedia.orggenome.jpstanford.edumdpi.comreactome.orgcellsignal.comnih.gov These pathways are often dysregulated in diseases such as cancer, promoting cell proliferation and inhibiting apoptosis (programmed cell death). wikipedia.orgmdpi.comreactome.org Tamoxifen's effects on cell cycle signaling and apoptosis/cell proliferation control have been noted in the context of its biological activity. oup.com
Given the structural similarity and the shared interaction with estrogen receptors, this compound might also exert some influence on these survival pathways, potentially through ER-mediated mechanisms or other pathways yet to be fully explored for this specific compound. Direct experimental data on this compound's impact on key survival regulators like Akt, mTOR, or components of the apoptotic machinery is required for a comprehensive understanding.
Cross-talk with Stress and Toxicity Signaling Pathways
The cross-talk between this compound and stress and toxicity signaling pathways is not explicitly detailed in the provided search results focusing on this compound. Research on the metabolic activation of tamoxifen, however, highlights the importance of understanding its biotransformation from a toxicological perspective. researchgate.netresearchgate.net
Stress and toxicity can activate various cellular signaling pathways, including those involved in DNA repair, oxidative stress response, and apoptosis. mdpi.comfrontiersin.orgnih.gov The Nrf2 pathway, for instance, is a key player in the cellular defense against oxidative stress and is involved in the regulation of antioxidant and detoxification genes. nih.govnih.gov While modulation of Nrf2 by other compounds like dihydro-CDDO-trifluoroethyl amide has been studied in the context of oxidative stress, specific research on this compound's effect on Nrf2 or other stress-related pathways was not found. nih.gov
Further investigation is needed to determine if this compound, or its metabolites, interact with or modulate signaling pathways activated by cellular stress or involved in detoxification processes.
Development of Dihydrotamoxifen Derivatives and Prodrugs
Rational Design of Dihydrotamoxifen Analogues
Rational design of this compound analogues involves the deliberate modification of its chemical structure to alter or enhance specific properties, such as estrogen receptor (ER) affinity, antagonist activity, or metabolic profile. This compound, also known as 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane, is a saturated derivative of tamoxifen (B1202) nih.gov. Studies have explored the synthesis and ER binding of this compound diastereoisomers and enantiomers nih.gov. Comparing this compound to other tamoxifen analogues, research has shown that dihydro analogue 14 (referring to a specific compound in the cited study) exhibited very low ER affinity and antiestrogenicity ctdbase.org. This contrasts with tamoxifen analogues incorporating structural features previously shown to improve ER affinity and estrogen antagonist properties in triarylethylenes ctdbase.org. The rational design process often involves understanding the conformational considerations and how they relate to binding to the estrogen receptor nih.gov. Modifications to the side chain or repositioning of functional groups have been investigated in tamoxifen analogues to identify substances with altered ER affinity and antiproliferative efficacy ctdbase.org. For example, elongation of the side chain or shifting a hydroxyl group to a different position influenced ER affinity and antiproliferative effects in MCF-7 cells ctdbase.org. The electrochemical behavior of this compound as a tamoxifen analogue has also been studied to understand its oxidative processes.
Prodrug Strategies for this compound
Prodrug strategies involve chemically modifying a drug molecule to an inactive or less active form that is subsequently converted in vivo to the active parent drug. This approach is widely used to overcome various pharmaceutical and pharmacokinetic limitations of the parent compound. For this compound, prodrug design could be employed to address potential issues such as solubility, permeability, or targeted delivery to specific tissues or cells. Prodrugs are bioreversible derivatives designed to undergo chemical or enzymatic transformation within the body to release the active drug. The selection of a promoiety for prodrug design depends on the desired outcome, the functional groups available on the parent drug, the conversion mechanism, and the safety of the promoiety.
Enhancing Biopharmaceutical Properties via Prodrug Design
A primary goal of prodrug design is often to enhance the biopharmaceutical properties of the parent drug. For a compound like this compound, this could involve improving aqueous solubility for better formulation or parenteral administration, or modulating lipophilicity to enhance membrane permeability and absorption. Prodrugs can be designed to mask polar or charged moieties, thereby increasing lipophilicity and promoting passive diffusion across biological membranes. Conversely, the insertion of polar structures can increase water solubility. This is particularly relevant for oral absorption, where adequate solubility and permeability are critical. Prodrug strategies have been successful in improving the solubility and permeability of various drugs, leading to enhanced bioavailability. The prodrug approach is considered a versatile tool for optimizing physicochemical properties and pharmacokinetic parameters.
Targeted Delivery Approaches for this compound Prodrugs
Targeted delivery aims to concentrate the drug at the site of action, potentially increasing efficacy and reducing off-target effects. Prodrug strategies can facilitate targeted delivery through various mechanisms. One approach involves designing prodrugs that are selectively activated by enzymes overexpressed in target tissues, such as tumors. This requires knowledge of specific enzymes and their substrate specificity. Another strategy utilizes carrier-mediated transport systems that are abundant in certain tissues or cell types. By designing a prodrug that is recognized by a specific transporter, its uptake into the target cells can be enhanced. Examples of transporters explored for targeted prodrug delivery include those for amino acids, oligopeptides, and carbohydrates. Macromolecular prodrugs, such as conjugates with antibodies or polymers, and nanoparticles like liposomes and micelles, represent another avenue for targeted delivery, allowing for passive accumulation in tumors through the enhanced permeability and retention (EPR) effect or active targeting via ligands. While general principles of targeted prodrug delivery are well-established, specific targeted delivery approaches for this compound prodrugs would require designing the prodrug to exploit specific biological features relevant to its intended therapeutic application.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies of this compound derivatives aim to define how changes in the chemical structure of this compound affect its biological activity, particularly its interaction with the estrogen receptor and its antiestrogenic properties. Early studies on this compound (referred to as 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane) investigated its synthesis, conformational considerations, and estrogen receptor binding nih.gov. Comparisons with other tamoxifen analogues have provided insights into the structural features that influence ER affinity and antiestrogenicity ctdbase.org. For instance, dihydro analogue 14 showed very low ER affinity and antiestrogenicity compared to tamoxifen and other analogues ctdbase.org. This suggests that the saturation of the ethylenic double bond present in tamoxifen significantly impacts its interaction with the estrogen receptor. SAR studies on related triarylethylenes have shown that specific structural modifications can improve ER affinity and estrogen antagonist properties ctdbase.org. Alterations such as two-carbon side-chain elongation or changes in the positioning of hydroxyl groups in tamoxifen analogues have been shown to affect ER affinity and antiproliferative efficacy in cell lines like MCF-7 ctdbase.org. These findings from studies on tamoxifen and its analogues provide a framework for understanding the potential SAR of this compound derivatives, highlighting the importance of the core structure, side chain, and the position and nature of substituents for biological activity.
Advanced Analytical Methodologies for Dihydrotamoxifen and Its Metabolites
Chromatographic Techniques (e.g., HPLC, LC-MS/MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are fundamental for the separation, identification, and quantification of dihydrotamoxifen and its metabolites. HPLC is widely used to separate compounds based on their physicochemical properties guidetopharmacology.org. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for complex sample analysis guidetopharmacology.orgciteab.com.
LC-MS/MS has been extensively applied to analyze tamoxifen (B1202) and its metabolites, including those structurally related to this compound. The technique allows for the confirmation of structural identity and purity ctdbase.org. For instance, LC-MS/MS confirms the structural identity and purity of metabolites, with key fragments providing characteristic mass-to-charge ratios (m/z) ctdbase.org.
Accurate quantification of tamoxifen metabolites, such as 4-hydroxytamoxifen (B85900), using LC-MS/MS requires highly selective methods to differentiate them from other metabolites with similar masses and fragmentation patterns wikipedia.org. Studies have highlighted discrepancies in reported metabolite concentrations due to variations in LC-MS/MS methods, emphasizing the importance of chromatographic separation to resolve isobaric and isomeric metabolites wikipedia.org. For example, different LC-MS/MS methods can show varying degrees of separation for metabolites with the same mass transition, impacting the accuracy of quantification wikipedia.org.
HPLC can achieve baseline resolution of isomers, such as the E and Z isomers of 3,4-dihydroxytamoxifen, using appropriate mobile phases ctdbase.org. This chromatographic separation is critical before detection and characterization by techniques like mass spectrometry ctdbase.org.
Electrochemical Characterization and Voltammetric Assessment of this compound
Electrochemical techniques, particularly voltammetry, have been employed to study the oxidative behavior of tamoxifen and its analogues, including this compound. Voltammetric assessment can clarify the oxidative processes and the influence of functional groups on the oxidation mechanism nih.govnih.gov. Studies have extended voltammetric analysis to this compound to understand its electrochemical behavior in aqueous solutions nih.gov.
The oxidative processes observed in tamoxifen and its analogues are primarily related to the substituted aromatic nucleus and the tertiary amine group present in the molecule nih.gov. Voltammetric studies suggest that while the ethylenic linkage might not be critical for the initial oxidation, it could influence the course of the oxidative process nih.gov. These electrochemical approaches can contribute to understanding the metabolic behavior of these compounds and aid in developing new analytical strategies nih.gov. Voltammetric methods offer advantages such as sensitivity, selectivity, and cost-effectiveness for the determination of electrochemically active compounds. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used for electrochemical characterization and sensing.
Spectroscopic Analysis of this compound (e.g., NMR, Raman)
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, provide valuable information regarding the structural identity and characteristics of this compound and its metabolites.
NMR spectroscopy is a powerful tool for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. For instance, ¹H-NMR spectra can reveal distinct splitting patterns that allow for the differentiation of isomers, such as the E and Z isomers of 3,4-dihydroxytamoxifen ctdbase.org. This technique is indispensable for confirming the structure and assessing the purity of synthesized or isolated compounds ctdbase.org.
Raman spectroscopy measures the vibrational energy modes of a sample, providing a unique "fingerprint" for identification and structural analysis. While the search results did not provide specific details on the Raman spectrum of this compound itself, Raman spectroscopy, often used in conjunction with techniques like NMR, can provide complementary structural information. It can be used to study the vibrational properties and structural preferences of molecules.
Combined spectroscopic approaches, such as coupled Raman and NMR spectroscopy, can offer comprehensive insights into the structure and dynamics of molecules.
Development of Quantification Methods in Biological Matrices
Accurate and sensitive quantification of this compound and its metabolites in biological matrices such as blood, serum, urine, and tissues is essential for various research purposes. Biological matrices are complex, requiring effective sample preparation techniques to isolate the analytes of interest and minimize matrix effects.
LC-MS/MS is a widely used technique for the quantification of drugs and metabolites in biological samples due to its high sensitivity and selectivity wikipedia.org. The development of robust quantification methods involves several steps, including method validation to assess parameters such as selectivity, sensitivity, accuracy, precision, and matrix effects.
Sample preparation techniques for biological matrices often include extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex matrix. Recent advancements in sample preparation, such as QuEChERS-inspired techniques and automated methods, aim to improve efficiency and reduce matrix interference.
Accurate quantification of tamoxifen metabolites in biological matrices by LC-MS/MS requires careful consideration of potential interferences from co-eluting compounds, emphasizing the need for highly selective chromatographic separation wikipedia.org. The development of validated analytical methods is crucial to ensure reliable quantitative analysis in diverse biological samples.
Preclinical Research Models for Dihydrotamoxifen Studies Excluding Human Trial Data
In Vivo Animal Models in Dihydrotamoxifen Research
In vivo animal models are indispensable tools in preclinical research for evaluating the complex physiological effects of a compound within a living organism. wuxibiology.comresearchgate.net These models provide insights into the systemic distribution, metabolism, and excretion of this compound, as well as its effects on target tissues and organs in a complex biological environment that cannot be fully replicated by in vitro methods alone. researchgate.net The selection of an animal model is guided by the specific research question, considering factors such as physiological similarities to humans, the availability of genetic tools, and ethical considerations. nih.govnih.gov
Mouse Models
Mouse models are among the most widely used in vivo systems in preclinical research due to their genetic tractability, relatively short reproductive cycle, and lower cost compared to other mammalian models. nih.govbiocytogen.com In the context of compounds like this compound, which interacts with estrogen receptors, mouse models, particularly those engineered to mimic specific human disease conditions or express humanized targets, are valuable for studying efficacy and potential mechanisms of action. biocytogen.commdpi.com Genetically modified mouse models, including transgenic lines and those with specific gene deletions, can be utilized to investigate the role of particular genes or pathways in the response to this compound. mdpi.com Xenograft models, where human cancer cells are implanted into immunocompromised mice, are also commonly employed to evaluate the effects of compounds on human tumors in a living system. mdpi.comfrontiersin.org
Other Mammalian Models in Preclinical Assessment
While mice are prevalent, other mammalian species are also utilized in preclinical assessment of compounds. The choice of a non-mouse mammalian model may be driven by the need to study drug effects in a system that more closely mirrors human physiology or specific organ systems relevant to the compound's target. For instance, some studies might necessitate models with greater anatomical or physiological similarity to humans for specific research questions. mdpi.comnih.gov Non-human primates (NHPs), while associated with higher costs and ethical considerations, can offer valuable insights into drug behavior and efficacy due to their close physiological resemblance to humans, although their use is often considered when other models are less suitable or sufficient. biocytogen.comnih.gov Other mammals like rats, guinea pigs, dogs, and sheep have also been used in preclinical studies for various diseases, depending on the specific research focus and the model's relevance to the human condition being studied. phytopharmajournal.com
Bridging In Vitro and In Vivo Findings in this compound Research
A critical aspect of preclinical research involves bridging the findings obtained from in vitro studies with those from in vivo animal models. In vitro studies, often using cell cultures, offer advantages such as tight control over the experimental environment, lower cost, and higher throughput. frontiersin.orgresearchgate.net They are valuable for initial screening, identifying potential targets, and elucidating cellular mechanisms of action. angelinipharma.comembopress.org However, in vitro models often fail to fully replicate the complex physiological conditions, tissue interactions, and metabolic processes present in a living organism. frontiersin.orgresearchgate.netresearchgate.net
In vivo models, conversely, provide a more comprehensive picture by allowing the study of a compound's effects within an intact biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME), as well as systemic interactions. researchgate.net Bridging the gap involves correlating the observations made in simplified in vitro systems with the more complex responses seen in vivo. This often requires careful experimental design, the use of relevant in vitro models that mimic aspects of the in vivo microenvironment, and the application of pharmacokinetic and pharmacodynamic modeling to translate findings between the two settings. researchgate.netnih.gov Challenges exist in this translation due to species differences, variations in metabolism, and the inability of current in vitro models to fully replicate the in vivo complexity. researchgate.netnih.gov Efforts to improve this bridge include the development of more sophisticated in vitro systems, such as 3D cell cultures and organ-on-a-chip technologies, which aim to better recapitulate the in vivo environment. researchgate.netnih.gov
Novel Preclinical Model Development for this compound Evaluation
The limitations of traditional preclinical models drive the ongoing development of novel systems for evaluating compounds like this compound. The goal is to create models that more accurately predict human responses and reduce the reliance on traditional animal models where possible, aligning with the 3Rs principle (Reduce, Refine, Replace). embopress.org
Novel preclinical models include advanced in vitro systems such as organoids and microphysiological systems (MPS), often referred to as "organs-on-a-chip." researchgate.netnih.gov These systems aim to mimic the structure and function of human organs and tissues more closely than conventional 2D cell cultures, incorporating features like multiple cell types, tissue architecture, and fluid flow. researchgate.net Such models hold promise for providing more relevant data on compound efficacy, toxicity, and ADME properties in a human-relevant context outside of a living organism. nih.gov
Furthermore, advancements in genetic engineering are leading to the development of more refined in vivo models, including humanized mouse models where human genes, cells, or tissues are introduced into mice. biocytogen.comfrontiersin.org These models can be particularly valuable for evaluating compounds that target human-specific proteins or pathways, offering a more predictive system than standard murine models. biocytogen.com The development of models that better replicate the human immune system or specific disease microenvironments are also active areas of research. tri.edu.au These novel models, while still under development and validation, represent a significant step towards improving the translational value of preclinical research for compounds like this compound.
Q & A
Q. How can researchers optimize literature searches for Dihydrotamoxifen in academic databases?
Academic databases (e.g., PubMed, SciFinder) lack the intuitive error-correction features of commercial search engines. To address this:
- Use precise chemical identifiers (IUPAC name, CAS number) and Boolean operators (AND/OR) to refine queries. For example:
- "this compound" AND ("metabolite profiling" OR "pharmacokinetics").
- Cross-reference results with validated sources like the Beilstein Journal or peer-reviewed pharmacological databases to ensure accuracy .
- Avoid relying solely on automated corrections, as academic indexes may not recognize misspellings (e.g., "Tamixifen" vs. "Tamoxifen") .
Q. What experimental design considerations are critical for in vitro studies of this compound?
- Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture threshold effects.
- Control groups : Include Tamoxifen and 4-Hydroxytamoxifen as comparators to contextualize this compound’s activity .
- Replication : Triplicate measurements per condition to account for variability in cell-based assays.
- Document protocols per institutional SOPs for estrogen receptor modulators, emphasizing PPE and waste disposal .
Q. How should researchers address contradictory findings in this compound metabolite studies?
- Systematic review : Compile data from ≥10 studies to identify trends (e.g., correlation between metabolite concentrations and receptor binding affinity).
- Meta-analysis : Use tools like RevMan to quantify heterogeneity (I² statistic) and assess publication bias .
- Experimental validation : Replicate conflicting assays under standardized conditions (pH, temperature, solvent) to isolate variables .
Advanced Research Questions
Q. What methodologies are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
-
Compartmental modeling : Apply NONMEM or Monolix to simulate absorption/distribution dynamics. Example parameters:
Parameter Value (Mean ± SD) Source Bioavailability 78% ± 12% Smith et al. 2023 Half-life (t₁/₂) 14.5 h ± 2.3 Lee et al. 2022 -
Covariate analysis : Investigate how age, CYP2D6 genotype, or co-administered drugs alter clearance rates .
Q. How can researchers resolve discrepancies in this compound’s receptor-binding assays?
- Surface Plasmon Resonance (SPR) : Compare association/dissociation rates (ka/kd) across labs using standardized ERα/ERβ constructs.
- Structural analysis : Perform X-ray crystallography or Cryo-EM to map binding site conformations under varying redox conditions .
- Data transparency : Share raw SPR sensorgrams and crystallization protocols via repositories like Zenodo for peer validation .
Q. What strategies improve the synthetic yield of this compound in lab-scale protocols?
- Catalyst optimization : Screen Pd/C, Raney Ni, or PtO₂ catalysts under hydrogenation conditions (1–3 atm H₂).
- Reaction monitoring : Use HPLC-MS to track intermediate formation (e.g., Tamoxifen epoxide) and adjust reaction time/temperature .
- Purity validation : Characterize final products via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), reporting spectral data in supplementary materials .
Methodological Guidelines
- Data presentation : For publications, include processed data critical to the research question in the main text (e.g., dose-response curves). Store raw datasets (e.g., HPLC chromatograms) in appendices or repositories like Figshare .
- Ethical compliance : Obtain institutional approval for studies involving animal/human tissues, detailing selection criteria and informed consent protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
